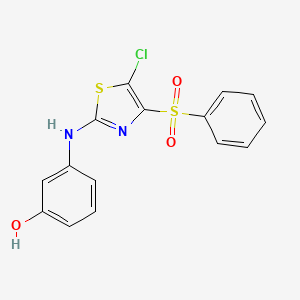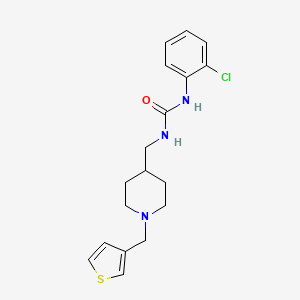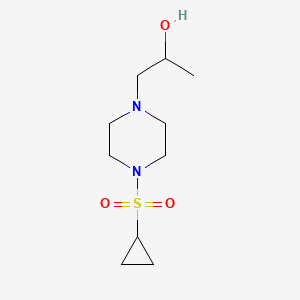![molecular formula C8H13ClO3S B2767165 (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride CAS No. 2248324-39-0](/img/structure/B2767165.png)
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-2-oxabicyclo[221]heptan-1-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClO3S It is known for its unique bicyclic structure, which includes a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclopentadiene and formaldehyde.
Formation of the Bicyclic Structure: The bicyclic structure is formed through a Diels-Alder reaction between cyclopentadiene and formaldehyde, resulting in the formation of 4-methyl-2-oxabicyclo[2.2.1]heptane.
Introduction of the Sulfonyl Chloride Group: The final step involves the introduction of the methanesulfonyl chloride group. This is typically achieved by reacting the bicyclic compound with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Starting Materials: Large quantities of cyclopentadiene and formaldehyde are prepared and purified.
Optimized Reaction Conditions: The Diels-Alder reaction and subsequent sulfonylation are carried out under optimized conditions to maximize yield and purity.
Purification and Isolation: The final product is purified using techniques such as distillation or recrystallization to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis Product: Methanesulfonic acid
Scientific Research Applications
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride has several applications in scientific research:
Synthetic Chemistry: It is used as a reagent for introducing the sulfonyl group into various organic molecules, facilitating the synthesis of sulfonamides and sulfonate esters.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the modification of polymers and other materials to enhance their properties.
Biological Research:
Mechanism of Action
The mechanism of action of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride
- (2-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
Uniqueness
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride is unique due to its specific substitution pattern on the bicyclic core, which can influence its reactivity and the types of products formed in chemical reactions. The position of the methyl group and the oxabicyclic structure provide distinct steric and electronic properties compared to similar compounds.
Properties
IUPAC Name |
(4-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3S/c1-7-2-3-8(4-7,12-5-7)6-13(9,10)11/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSNKXYHIZMYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(OC2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2767083.png)


![Methyl 2-amino-2-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2767086.png)
![Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/new.no-structure.jpg)
![rac-tert-butyl N-[(6R,7R)-7-hydroxy-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-yl]carbamate hydrochloride](/img/structure/B2767090.png)
![3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2767092.png)
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]carbamate](/img/structure/B2767094.png)

![3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea](/img/structure/B2767096.png)

![N-(2-chloro-5-fluorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2767099.png)
![5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2767100.png)
![6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2767101.png)
